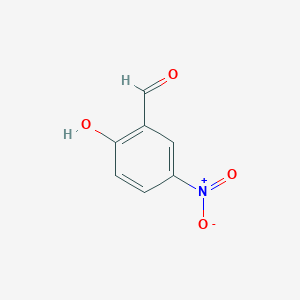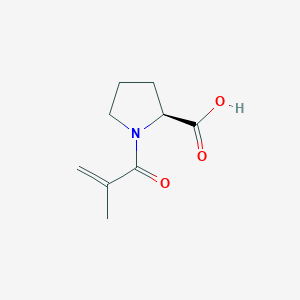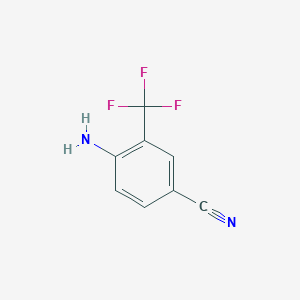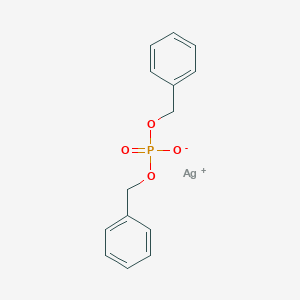
Silver dibenzyl phosphate
Overview
Description
Silver dibenzyl phosphate is an organophosphorus compound with the molecular formula C14H14AgO4P.
Preparation Methods
Synthetic Routes and Reaction Conditions: Silver dibenzyl phosphate can be synthesized through the reaction of dibenzyl phosphate with silver nitrate in an aqueous medium. The reaction typically involves the following steps:
- Dissolution of dibenzyl phosphate in water.
- Addition of silver nitrate solution to the dibenzyl phosphate solution.
- Precipitation of this compound as a solid product.
- Filtration and drying of the precipitate to obtain pure this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves:
- Use of high-purity reagents.
- Controlled reaction temperature and pH.
- Efficient filtration and drying techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Silver dibenzyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silver phosphate and benzyl alcohol.
Reduction: It can be reduced to form dibenzyl phosphate and elemental silver.
Substitution: It can undergo substitution reactions with nucleophiles to form different organophosphorus compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are used under mild conditions.
Major Products Formed:
Oxidation: Silver phosphate and benzyl alcohol.
Reduction: Dibenzyl phosphate and elemental silver.
Substitution: Various organophosphorus compounds depending on the nucleophile used.
Scientific Research Applications
Silver dibenzyl phosphate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It has potential antimicrobial properties and is studied for its effects on bacterial and fungal growth.
Medicine: It is explored for its potential use in drug delivery systems and as an antimicrobial agent in medical devices.
Mechanism of Action
The mechanism of action of silver dibenzyl phosphate involves its interaction with biological molecules. The silver ions released from the compound can bind to proteins and enzymes, disrupting their function. This leads to the inhibition of microbial growth and other biological effects. The molecular targets include enzymes involved in metabolic pathways and structural proteins .
Comparison with Similar Compounds
Silver phosphate: Similar in terms of containing silver and phosphate groups but differs in its applications and reactivity.
Dibenzyl phosphate: Lacks the silver ion, making it less effective as an antimicrobial agent.
Silver nitrate: Contains silver but lacks the organophosphorus component, leading to different chemical properties and applications .
Uniqueness: Silver dibenzyl phosphate is unique due to its combination of silver and organophosphorus components, providing it with distinct chemical properties and a wide range of applications in various fields .
Properties
IUPAC Name |
silver;dibenzyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15O4P.Ag/c15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14;/h1-10H,11-12H2,(H,15,16);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOLVLSIZCEOHM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)([O-])OCC2=CC=CC=C2.[Ag+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14AgO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90531833 | |
| Record name | Silver(1+) dibenzyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90531833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50651-75-7 | |
| Record name | Silver dibenzyl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050651757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silver(1+) dibenzyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90531833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SILVER DIBENZYL PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45XQ7IW09Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of silver dibenzyl phosphate in the context of these research papers?
A1: this compound is primarily used as a phosphorylating agent. [, , , , , , , ] It facilitates the introduction of phosphate groups into various molecules, including sugars, glycerol derivatives, and lipids.
Q2: Can you provide a specific example of how this compound is utilized in synthesizing biologically relevant molecules?
A2: Absolutely. Researchers used this compound to synthesize glycerol-1,3-diphosphate, a compound relevant to the study of polyglycerol phosphatides in certain bacteria. [] They achieved this by first reacting 1,3-dibromo-2-hexadecanoyloxypropane with this compound, followed by deprotection steps to yield the desired glycerol-1,3-diphosphate.
Q3: The synthesis of complex molecules often involves multiple steps. How are the benzyl groups, introduced by this compound, typically removed after the phosphorylation reaction?
A3: The benzyl groups are commonly removed via catalytic hydrogenolysis. [, , , ] This method typically employs palladium on charcoal as a catalyst and results in the formation of toluene as a byproduct.
Q4: Besides glycerol-1,3-diphosphate, what other types of molecules have been successfully synthesized using this compound according to the provided research?
A4: The research showcases the synthesis of various molecules using this compound. Some notable examples include:
- Cardiolipin and its analogs: These molecules are important phospholipids found in mitochondrial membranes. []
- GDP-5-thiosugars: These are sugar analogs designed to resist enzymatic hydrolysis and are valuable tools for studying glycosyltransferases. []
- Deoxymannosyl phosphates: These compounds are modified sugar phosphates and are relevant to carbohydrate chemistry. []
- α- and β-lactose-1-phosphates: These are phosphorylated lactose molecules, highlighting the reagent's utility in disaccharide modification. []
Q5: Are there any limitations or challenges associated with using this compound in synthesis?
A5: While this compound is a useful reagent, it's important to note potential limitations:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
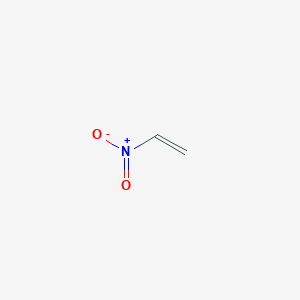
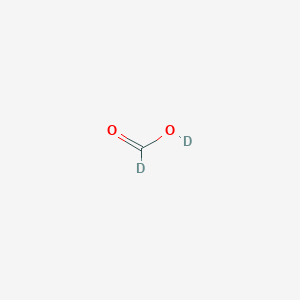
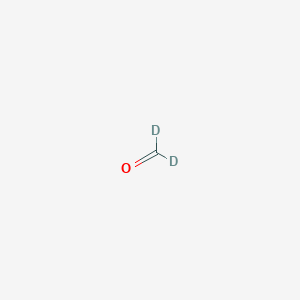
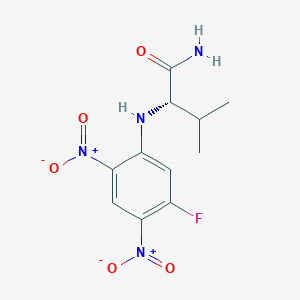
![(R)-3-[[N-(1-Hydroxymethyl-2-phenylethyl)amino]methyl]-4-nitrobenzenecarbonitrile](/img/structure/B32701.png)
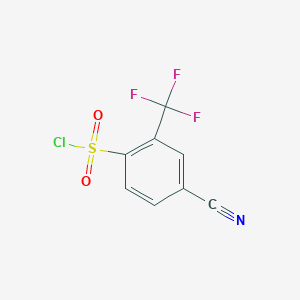
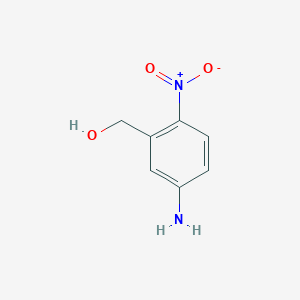
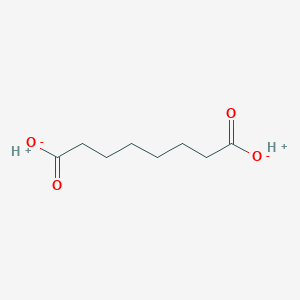
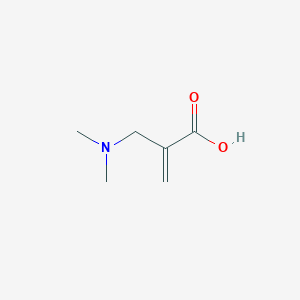
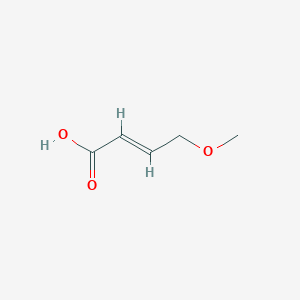
![2-[[(5R)-3-(3-Fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione](/img/structure/B32714.png)
